2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane
Overview
Description
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: is an organosilicon compound with the molecular formula C12H24O4Si4 . It is a cyclic siloxane with four silicon atoms, each bonded to a methyl and a vinyl group. This compound is known for its unique chemical properties and is widely used in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane can be synthesized through the hydrolysis and condensation of vinyltrimethoxysilane in the presence of a catalyst. The reaction typically involves the following steps:
Hydrolysis: Vinyltrimethoxysilane is hydrolyzed in the presence of water and an acid catalyst to form silanol intermediates.
Condensation: The silanol intermediates undergo condensation reactions to form the cyclic siloxane structure.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Cross-Coupling Reactions: In the presence of a palladium catalyst, 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane can undergo cross-coupling reactions with aryl bromides to form styrene derivatives.
Hydrosilylation: This compound can participate in hydrosilylation reactions with alkenes and alkynes, forming silicon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Platinum Catalysts: Often used in hydrosilylation reactions.
Solvents: Common solvents include toluene, hexane, and dichloromethane.
Major Products:
Styrene Derivatives: Formed from cross-coupling reactions.
Silicon-Carbon Compounds: Resulting from hydrosilylation reactions.
Scientific Research Applications
Chemistry:
Polymer Synthesis: Used as a monomer in the synthesis of silicone polymers and copolymers.
Fluorescent Sensors: Conjugated with aromatic compounds for use in fluoride sensing applications.
Biology and Medicine:
Biocompatible Materials: Incorporated into materials for medical devices due to its biocompatibility and stability.
Industry:
Coatings and Sealants: Utilized in the production of advanced coatings and sealants for its durability and resistance to environmental factors.
Energy Storage: Used as an additive in lithium-ion batteries to enhance the stability of lithium-rich cathodes.
Mechanism of Action
The mechanism of action of 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane primarily involves its ability to form stable silicon-oxygen and silicon-carbon bonds. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds between the vinyl groups and aryl bromides. In hydrosilylation reactions, the platinum catalyst promotes the addition of silicon-hydrogen bonds across carbon-carbon multiple bonds .
Comparison with Similar Compounds
- 1,3-Divinyltetramethyldisiloxane
- Tetraallylsilane
- Vinyltrimethoxysilane
Comparison:
- 1,3-Divinyltetramethyldisiloxane: Similar in structure but with only two silicon atoms and two vinyl groups. It is less complex and has different reactivity.
- Tetraallylsilane: Contains four allyl groups instead of vinyl groups, leading to different chemical properties and applications.
- Vinyltrimethoxysilane: A simpler silane with three methoxy groups and one vinyl group, used primarily as a precursor in the synthesis of more complex siloxanes .
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane stands out due to its unique combination of four silicon atoms, each bonded to both a methyl and a vinyl group, providing a balance of stability and reactivity that is valuable in various applications.
Properties
IUPAC Name |
2,4,6,8-tetrakis(ethenyl)-2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O4Si4/c1-9-17(5)13-18(6,10-2)15-20(8,12-4)16-19(7,11-3)14-17/h9-12H,1-4H2,5-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAWODUEPLAHOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O[Si](O1)(C)C=C)(C)C=C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O4Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
65503-75-5 | |
Record name | Tetramethyltetravinylcyclotetrasiloxane copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65503-75-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID3038808 | |
Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3038808 | |
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Molecular Weight |
344.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [Aldrich MSDS] | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |
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Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
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CAS No. |
2554-06-5, 27342-69-4 | |
Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2554-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
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Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027342694 | |
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Record name | Cyclotetrasiloxane, 2,4,6,8-tetraethenyl-2,4,6,8-tetramethyl- | |
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Record name | Cyclotetrasiloxane, tetraethenyltetramethyl- | |
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Record name | 1,3,5,7-Tetramethyl-1,3,5,7-tetravinylcyclotetrasiloxane | |
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Record name | 2,4,6,8-tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane | |
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Record name | Tetramethyltetravinylcyclotetrasiloxane | |
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Record name | 2,4,6,8-TETRAMETHYL-2,4,6,8-TETRAVINYLCYCLOTETRASILOXANE | |
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